2-(tert-Butyl)isonicotinaldehyde CAS number and properties
2-(tert-Butyl)isonicotinaldehyde CAS number and properties
An In-depth Technical Guide to 2-(tert-Butyl)isonicotinaldehyde: A Key Intermediate in Modern Chemistry
Introduction and Strategic Overview
2-(tert-Butyl)isonicotinaldehyde stands as a pivotal heterocyclic building block in the landscape of medicinal and agrochemical research. Its unique structural arrangement, featuring a pyridine ring substituted with a sterically demanding tert-butyl group and a reactive aldehyde function, imparts a distinct combination of stability and reactivity. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core properties, synthesis, reactivity, and strategic applications of this valuable intermediate. The causality behind its utility, particularly in constructing complex molecular architectures, will be a central theme.
Core Chemical & Physical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data govern storage, handling, and reaction conditions.
Identifier and Molecular Data
| Property | Value | Source |
| CAS Number | 1023812-90-9 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Canonical SMILES | CC(C)(C)C1=CN=C(C=C1)C=O | N/A |
| IUPAC Name | 2-(tert-butyl)pyridine-4-carbaldehyde | N/A |
Physical and Handling Data
| Property | Value | Source |
| Appearance | Not specified; likely a liquid or low-melting solid | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
| Storage Conditions | 2-8°C, under an inert gas atmosphere | [1] |
The presence of the bulky tert-butyl group can influence the physical state and solubility profile compared to simpler pyridine aldehydes. Proper storage under refrigeration and an inert atmosphere is crucial to prevent oxidation of the aldehyde moiety.
Synthesis and Mechanistic Considerations
While multiple synthetic routes can be envisioned, a common and logical approach to substituted pyridines involves the functionalization of a pre-existing pyridine core. The following protocol represents a plausible and robust method for the laboratory-scale synthesis of 2-(tert-Butyl)isonicotinaldehyde.
Proposed Synthetic Workflow
The synthesis can be logically broken down into two key transformations: introduction of the tert-butyl group and subsequent formylation at the C4 position.
Caption: Plausible synthetic pathway for 2-(tert-Butyl)isonicotinaldehyde.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is a representative example based on established chemical principles. Researchers should consult specific literature and perform appropriate risk assessments before implementation.
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Preparation of 2-(tert-Butyl)pyridine:
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Rationale: This initial step creates the core substituted pyridine ring. While other methods exist, a reductive alkylation approach from a suitable precursor is often effective.
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Procedure:
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To a solution of 2-bromopyridine in anhydrous THF under an inert atmosphere (N₂ or Ar), add tert-butylmagnesium chloride dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via flash column chromatography to yield 2-(tert-butyl)pyridine.
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Formylation to 2-(tert-Butyl)isonicotinaldehyde:
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Rationale: Directed ortho-metalation is a powerful strategy for C-H functionalization. The pyridine nitrogen directs lithiation to the C4 position (para to the nitrogen), which is sterically accessible. Quenching the resulting organolithium species with an electrophilic formylating agent like DMF yields the desired aldehyde.
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Procedure:
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Dissolve 2-(tert-butyl)pyridine in anhydrous THF in a flame-dried flask under an inert atmosphere.
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Cool the solution to -78°C using a dry ice/acetone bath.
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Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78°C. A color change is typically observed, indicating the formation of the lithiated species.
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Stir the reaction mixture at -78°C for 1-2 hours.
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Add anhydrous N,N-dimethylformamide (DMF) dropwise.
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Allow the reaction to stir at -78°C for another 2 hours before gradually warming to room temperature.
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Quench the reaction with water.
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Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
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Purify the resulting crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-(tert-Butyl)isonicotinaldehyde.
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Reactivity and Strategic Applications
The utility of 2-(tert-Butyl)isonicotinaldehyde stems from the reactivity of its aldehyde group, which serves as a versatile handle for constructing more complex molecules. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Core Reactivity Profile
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Condensation Reactions: The aldehyde readily undergoes condensation with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These reactions are fundamental for building larger heterocyclic systems.
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Reductive Amination: In the presence of a reducing agent (e.g., NaBH(OAc)₃), it can react with primary or secondary amines to form substituted aminomethyl-pyridines.
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Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (2-(tert-butyl)isonicotinic acid) or reduced to the alcohol ( (2-(tert-butyl)pyridin-4-yl)methanol).
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Nucleophilic Addition: It is susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
Applications in Drug Discovery and Agrochemicals
This intermediate is particularly valuable in medicinal chemistry for creating complex heterocyclic compounds.[1] Its structural features are leveraged in the development of nicotinic receptor modulators and other agents targeting the central nervous system.[1] The pyridine core is a common pharmacophore, and the tert-butyl group can serve to block metabolic pathways or enhance binding affinity through steric interactions.[1][2] In agrochemical research, it is used in the design of novel pesticides and herbicides.[1]
Drug Discovery Workflow
The logical flow from this intermediate to a potential drug candidate involves its use as a scaffold upon which molecular complexity and diversity are built.
Caption: Role of the intermediate in a typical drug discovery pipeline.
Safety, Handling, and Hazard Profile
GHS Hazard Classifications (Inferred)
Based on analogous structures, the following hazards should be anticipated:
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Skin Corrosion/Irritation: Potential to cause skin irritation.[4]
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Serious Eye Damage/Irritation: Potential to cause serious eye irritation or damage.[4]
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Acute Toxicity: May be harmful if swallowed or inhaled.
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Respiratory/Skin Sensitization: Potential to cause allergic skin reactions.
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
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Respiratory Protection: If there is a risk of inhalation, use a properly fitted respirator with an appropriate organic vapor cartridge.
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Safe Handling Practices:
Conclusion
2-(tert-Butyl)isonicotinaldehyde is a strategically important chemical intermediate whose value is defined by the synthetic versatility of its aldehyde functional group and the unique steric and electronic properties conferred by the 2-tert-butylpyridine core. A firm grasp of its properties, synthesis, and reactivity allows chemists to effectively leverage this molecule as a foundational element in the rational design of novel pharmaceuticals and agrochemicals. Adherence to strict safety protocols is paramount to ensure its responsible and effective use in research and development.
References
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MySkinRecipes. 2-(tert-Butyl)isonicotinaldehyde. [Link]
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PubChem. tert-Butyl isonicotinate | C10H13NO2 | CID 21219557. [Link]
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ResearchGate. Discovery of a Bulky 2-tert-Butyl Group Containing Primaquine Analogue That Exhibits Potent Blood-Schizontocidal Antimalarial Activities and Complete Elimination of Methemoglobin Toxicity. [Link]
